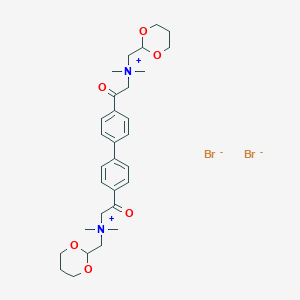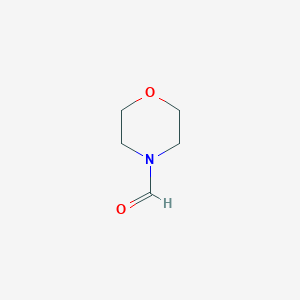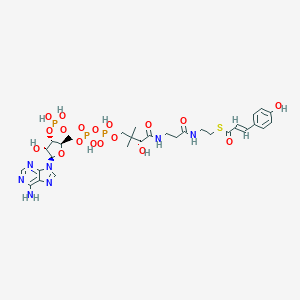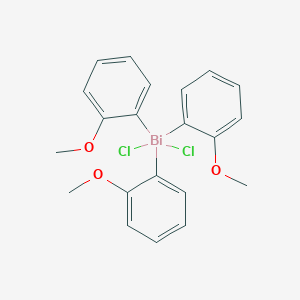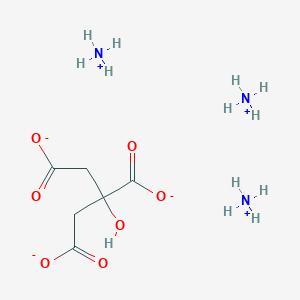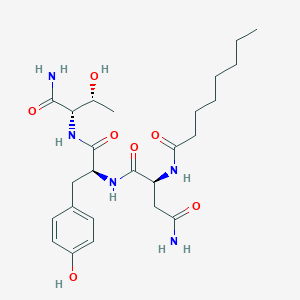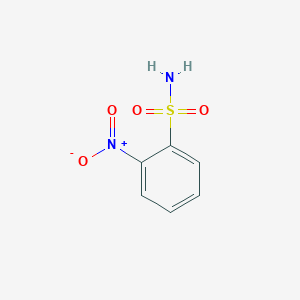
2-Nitrobenzenesulfonamide
Descripción general
Descripción
2-Nitrobenzenesulfonamide is an organic compound with the linear formula O2NC6H4SO2NH2 . It is a carbonic anhydrase inhibitor .
Synthesis Analysis
2-Nitrobenzenesulfonamide is used as a reactant in the synthesis of cyclic nitrogen compounds via intramolecular hydroamination, pentacyclic lycopodium alkaloid huperzine-Q2, pyrrolidines, intermolecular C-H insertion reactions, and reactant involved in intermolecular amination of allyl alcohols . A detailed synthesis procedure can be found in the Organic Syntheses Procedure .Molecular Structure Analysis
The molecular structure of 2-Nitrobenzenesulfonamide has been studied using FT-IR and FT-Raman experimental techniques and DFT quantum chemical calculations . The molecule has a molecular weight of 202.188 .Chemical Reactions Analysis
2-Nitrobenzenesulfonamide is employed as a reactant in various chemical reactions. It is used in the synthesis of cyclic nitrogen compounds via intramolecular hydroamination, pentacyclic lycopodium alkaloid huperzine-Q2, pyrrolidines, intermolecular C-H insertion reactions, and reactant involved in intermolecular amination of allyl alcohols .Physical And Chemical Properties Analysis
2-Nitrobenzenesulfonamide appears as white to cream or pale yellow or pale brown crystals or powder . It has a melting point of 187-195°C . It is slightly soluble in water .Aplicaciones Científicas De Investigación
Synthesis of Medium-Ring Amines
2-Nitrobenzenesulfonamide is used as a reagent for the synthesis of medium-ring amines via N-alkylation . This process involves the use of ω-bromo alkanols under Mitsunobu conditions (DEAD/PPh3), and the cyclization of the resulting ω-bromo alkylsulfonamides (Cs2CO3/Bu4NI) .
Carbonic Anhydrase Inhibitor
This compound acts as a carbonic anhydrase inhibitor . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Synthesis of Cyclic Nitrogen Compounds
2-Nitrobenzenesulfonamide is involved in the synthesis of cyclic nitrogen compounds via intramolecular hydroamination . This process is crucial in the production of various pharmaceuticals and fine chemicals.
Synthesis of Pentacyclic Lycopodium Alkaloid Huperzine-Q
This compound is used in the synthesis of the pentacyclic lycopodium alkaloid huperzine-Q . Huperzine-Q is a naturally occurring sesquiterpene alkaloid found in the firmoss Huperzia serrata and is a potent and selective acetylcholinesterase inhibitor.
Synthesis of Pyrrolidines
2-Nitrobenzenesulfonamide is used in the synthesis of pyrrolidines . Pyrrolidines are a class of organic compounds that contain a five-membered ring with four carbon atoms and one nitrogen atom.
Intermolecular C-H Insertion Reactions
This compound is involved in intermolecular C-H insertion reactions . These reactions are a type of carbon-carbon bond-forming reaction and are important in the field of organic synthesis.
Intermolecular Amination of Allyl Alcohols
2-Nitrobenzenesulfonamide is used as a reactant in the intermolecular amination of allyl alcohols . This process is important in the synthesis of various pharmaceuticals and fine chemicals.
Synthesis of Spider Toxins
2-Nitrobenzenesulfonamide has been used in the total synthesis of spider toxins HO-416b (1) and Agel-489 (2). The 2-nitrobenzenesulfonamide (Ns) group served as both a protecting and activating group in this strategy .
Safety and Hazards
2-Nitrobenzenesulfonamide is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3. It may cause respiratory irritation. Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .
Relevant Papers A paper titled “Solid phase deprotection of 2-nitrobenzenesulfonamides: Synthesis of simple 2-(alkylamino)-pyrroles” provides more information on the synthesis of 2-Nitrobenzenesulfonamide .
Mecanismo De Acción
Target of Action
2-Nitrobenzenesulfonamide (2-Nos) is primarily used as a protecting/activating agent for the selective alkylation of primary amines . It is also an integral component of numerous drugs .
Mode of Action
2-Nos amides are excellent activating/protecting groups for the regioselective N-alkylation of primary amines to their corresponding secondary amines . This is achieved through the Fukuyama modification of the Mitsunobu alkylation by reacting 2-Nos derivatives with alcohols . The protecting Nos group can then be easily removed through a nucleophilic aromatic substitution mechanism using a mercaptoethanol/DBU cleavage cocktail via formation of the Meisenheimer complex .
Biochemical Pathways
2-Nos amides have been advantageously incorporated into reaction products. Three different scenarios of Nos incorporation have been developed:
- Integration of an intact Nos group as part of the target structure .
- Reduction of the nitro group and integration into a heterocycle .
- Use of Nos as a source of C/N-arylation via formation of a C–C or C–N bond .
Pharmacokinetics
It is known that all compounds in this class show >99% binding to plasma proteins .
Result of Action
2-Nitrobenzenesulfonamide-containing derivatives represent advanced intermediates in the synthesis of various nitrogenous heterocycles . They represent a viable route to solid-phase synthesis of numerous heterocyclic scaffolds regarded as privileged structures .
Action Environment
The action environment of 2-Nitrobenzenesulfonamide is typically in a laboratory setting, where it is used as a biochemical reagent for life science related research . The stability, efficacy, and action of the compound can be influenced by various factors such as temperature, pH, and the presence of other chemicals in the reaction mixture.
Propiedades
IUPAC Name |
2-nitrobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4S/c7-13(11,12)6-4-2-1-3-5(6)8(9)10/h1-4H,(H2,7,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDKYAWHEKZHPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30202974 | |
| Record name | 2-Nitrobenzenesulphonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30202974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitrobenzenesulfonamide | |
CAS RN |
5455-59-4 | |
| Record name | 2-Nitrobenzenesulphonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005455594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5455-59-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23381 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Nitrobenzenesulphonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30202974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Nitrobenzenesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic routes to prepare 2-Nitrobenzenesulfonamide derivatives?
A1: 2-Nitrobenzenesulfonamide derivatives are commonly prepared by reacting 2-nitrobenzenesulfonyl chloride with various amines. This reaction can be carried out under various conditions, including in the presence of a base or using coupling reagents. Additionally, Mitsunobu reaction conditions have also been employed to prepare 2-NBS derivatives from alcohols. [, , , , , ]
Q2: Why is 2-Nitrobenzenesulfonamide considered a versatile protecting group in organic synthesis?
A2: 2-Nitrobenzenesulfonamide serves as a robust protecting group for primary amines due to its stability under various reaction conditions. It can be easily introduced and cleaved under mild conditions, making it suitable for multi-step synthesis. [, , , ]
Q3: What are some notable examples of 2-NBS application in total synthesis?
A3: 2-NBS has been successfully utilized in the total synthesis of various natural products, including polyamine toxins like HO-416b and Agel-489, the anti-cancer drug (+)-vinblastine, and the marine alkaloid lipogrammistin-A. [, , , ]
Q4: How is 2-Nitrobenzenesulfonamide used in the preparation of cyclic amines?
A4: 2-Nitrobenzenesulfonamides can be readily alkylated under conventional or Mitsunobu conditions. Cyclization reactions utilizing this approach have proven effective in synthesizing medium-sized cyclic amines, including eight- to ten-membered rings. [, ]
Q5: Can you provide examples of heterocyclic compounds synthesized using 2-Nitrobenzenesulfonamide as a building block?
A5: 2-NBS is a valuable precursor for diverse heterocycles. Researchers have employed 2-NBS in synthesizing 3-alkyl-3-(alkylamino)indolin-2-ones, aza-capped cyclodextrins, 2,4-disubstituted 1,2,4-benzothiadiazin-3-one 1,1-dioxides, and 1,2,5-benzothiadiazepine 1,1-dioxides. [, , , ]
Q6: What is the role of sodium dithionite in reactions involving 2-nitrobenzenesulfonamides?
A6: Sodium dithionite (Na2S2O4) acts as a reducing agent in reactions involving 2-nitrobenzenesulfonamides. For instance, it facilitates the one-pot synthesis of 3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxides by reducing the nitro group in 2-nitrobenzenesulfonamides, enabling subsequent condensation and cyclization reactions. []
Q7: What is the molecular formula and weight of 2-Nitrobenzenesulfonamide?
A7: The molecular formula of 2-Nitrobenzenesulfonamide is C6H6N2O4S, and its molecular weight is 202.19 g/mol.
Q8: How can spectroscopic techniques be used to characterize 2-Nitrobenzenesulfonamide and its derivatives?
A8: NMR spectroscopy (both 1H and 13C) is routinely used to confirm the structure of 2-NBS derivatives. Additionally, IR spectroscopy provides valuable information about functional groups present, such as the characteristic sulfonamide and nitro group stretches. [, ]
Q9: What is the significance of the N-H bond conformation in 2-Nitrobenzenesulfonamide derivatives?
A9: The conformation of the N-H bond relative to the nitro group in the sulfonyl benzene ring (syn or anti) can influence the molecule's overall conformation and its ability to participate in hydrogen bonding. Crystallographic studies of various derivatives have revealed a preference for the syn conformation, which often leads to the formation of intramolecular hydrogen bonds. [, , , , , , , , , ]
Q10: How does the dihedral angle between the benzene rings in 2-Nitrobenzenesulfonamide derivatives affect their properties?
A10: The dihedral angle, influenced by steric and electronic factors, can affect the molecule's overall conformation and potentially its interactions with biological targets. This angle varies significantly across different derivatives, as evidenced by crystallographic studies. [, , , , , , , , , ]
Q11: Can you explain the concept of "cyclization-release" in the context of fluorous-tagged 2-Nitrobenzenesulfonamide linkers?
A11: In this context, a fluorous-tagged 2-NBS linker is attached to a substrate. Ring-closing metathesis is then employed to form a cyclic product. This cyclization step simultaneously cleaves the product from the linker, releasing the desired cyclic compound and the active catalyst. []
Q12: What biological activities have been reported for 2-Nitrobenzenesulfonamide derivatives?
A12: 2-NBS derivatives have displayed diverse biological activities, including antiprotozoal activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, and potential as PI3Kδ inhibitors for cancer therapy. [, ]
Q13: How does the introduction of N-alkoxy groups in 4,4'-bis(imidazolinylamino)diphenylamine analogues affect their blood-brain barrier permeability?
A13: Incorporating N-alkoxy groups, specifically the N-hydroxy analogue, in 4,4'-bis(imidazolinylamino)diphenylamine analogues led to improved blood-brain barrier permeability compared to the unsubstituted lead compound, as demonstrated by in vitro transport assays using the hCMEC/D3 human cell line. []
Q14: What is the significance of the rotation-limiting strategy in the development of PI3Kδ inhibitors?
A14: The rotation-limiting strategy involves introducing substituents to restrict the conformational flexibility of a molecule. In the case of PI3Kδ inhibitors, this strategy was employed to enhance interactions with the target enzyme's hydrophobic pocket, leading to the discovery of potent inhibitors. []
Q15: How do 2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives compare to their quinazolinone counterparts in terms of PI3Kδ inhibitory activity and selectivity?
A15: While exhibiting significantly lower PI3Kδ inhibitory potency compared to their quinazolinone counterparts, 2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives generally maintained high selectivity towards PI3Kδ over other PI3K isoforms. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

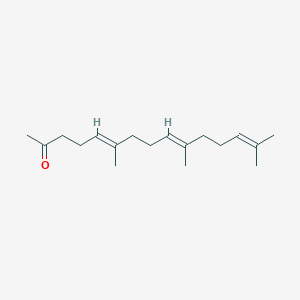

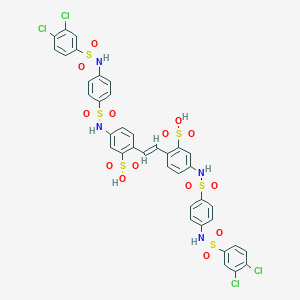
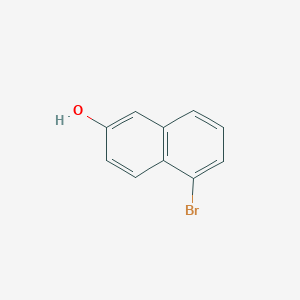
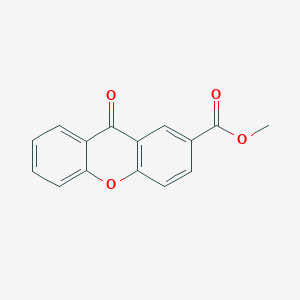
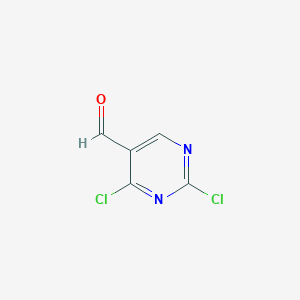
![Butanoic acid, 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-4-oxo-, ethyl ester](/img/structure/B48035.png)
